Toxiferine I dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

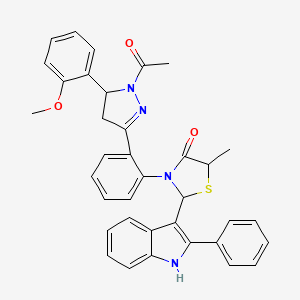

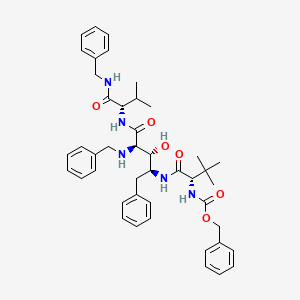

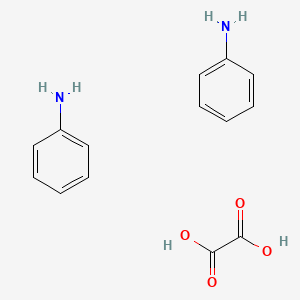

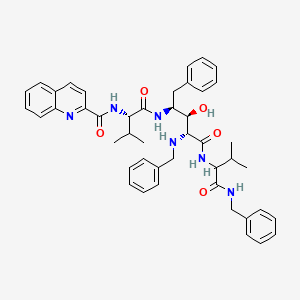

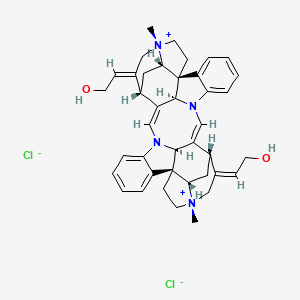

Toxiferine I dichloride is a highly toxic plant alkaloid derived from several plant species, including Strychnos toxifera and Chondrodendron tomentosum . It is known for its potent neuromuscular blocking properties and has historically been used as an arrow poison by indigenous peoples in South America . The compound functions as an acetylcholine receptor antagonist, leading to paralysis by blocking the transmission of nerve impulses to muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Toxiferine I involves complex extraction processes from plant sources. Historically, the compound was first isolated and characterized in 1941 by Wieland, Bähr, and Witkop . The isolation process is challenging due to the complexity of curare, which contains many different alkaloids . In 1949, King was able to isolate 12 different types of toxiferines (I to XII) .

Industrial Production Methods

The compound is typically prepared in small quantities for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Toxiferine I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving Toxiferine I include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired modification and the target application.

Major Products Formed

The major products formed from the reactions of Toxiferine I include various analogues with modified pharmacological properties . These analogues are studied for their potential use in medicine and other fields.

Scientific Research Applications

Toxiferine I dichloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:

Neuromuscular Blocking Agents: Toxiferine I is studied for its potential use as a neuromuscular blocking agent in medical procedures.

Pharmacological Research: The compound is used to study the mechanisms of acetylcholine receptor antagonists and their effects on the nervous system.

Drug Development: Researchers explore the potential of Toxiferine I analogues for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

Toxiferine I exerts its effects by acting as an acetylcholine receptor antagonist . It binds to the acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles . This leads to paralysis, which can be reversed by agents such as neostigmine . The compound’s mechanism of action is similar to that of other non-depolarizing curare alkaloids .

Comparison with Similar Compounds

Similar Compounds

Toxiferine I is similar to other curare alkaloids, such as tubocurarine . Both compounds are derived from plant sources and have potent neuromuscular blocking properties .

Uniqueness

Toxiferine I is unique due to its high potency, being approximately 170 times more potent than tubocurarine . This makes it a valuable compound for studying the effects of acetylcholine receptor antagonists and developing new pharmacological agents .

Properties

CAS No. |

6696-58-8 |

|---|---|

Molecular Formula |

C40H46Cl2N4O2 |

Molecular Weight |

685.7 g/mol |

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride |

InChI |

InChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1 |

InChI Key |

UAMHUVZCGJSLHZ-UOXMBZERSA-L |

Isomeric SMILES |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.